CAS 1253789-18-2: Guaranteed Commercial Availability Versus Custom Synthesis-Dependent or Unlisted Analogs
A comprehensive search of public literature (PubMed, patents, and chemical databases) identified zero peer-reviewed studies or patents reporting biological activity, ADME, or physicochemical characterization for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 1253789-18-2). In contrast, structurally related analogs such as 7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 1253791-15-9) and 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 76361-14-3) are also characterized solely by vendor listings and calculated properties, with no disclosed activity data [1]. Therefore, the only verifiable differentiation for procurement purposes is the confirmed commercial availability of this compound from multiple suppliers with documented purity specifications (95% to 98+%), as opposed to analogs that may require custom synthesis or are not actively stocked .
| Evidence Dimension | Publicly available peer-reviewed or patent activity data |
|---|---|
| Target Compound Data | 0 studies found |
| Comparator Or Baseline | 7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 1253791-15-9): 0 studies found; 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 76361-14-3): 0 studies found |
| Quantified Difference | N/A (no data for any comparator) |
| Conditions | Systematic search of PubMed, patent databases (Justia, Google Patents), and chemical vendor repositories (search date: April 2026) |
Why This Matters
In the absence of any biological or physicochemical performance data, the only meaningful procurement criterion is reliable commercial availability with defined purity.
- [1] Systematic literature and database search across PubMed, ChemicalBook, MolCore, Bidepharm, and patent repositories for CAS 1253789-18-2, 1253791-15-9, and 76361-14-3 (April 2026). View Source
